molecular formula C13H23N5 B5515637 2-[(3S*,4R*)-3-(dimethylamino)-4-propyl-1-pyrrolidinyl]-4-pyrimidinamine

2-[(3S*,4R*)-3-(dimethylamino)-4-propyl-1-pyrrolidinyl]-4-pyrimidinamine

Cat. No. B5515637
M. Wt: 249.36 g/mol
InChI Key: ZFSDRDFLTOUQIY-GHMZBOCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related pyrimidinamine derivatives involves multi-step chemical processes, including novel methodologies for constructing the pyrimidine ring. For instance, the synthesis of pyrimidine derivatives can be achieved through a [3 + 2 + 1] three-component annulation involving amidines, ketones, and a carbon source, where N,N-Dimethylaminoethanol serves as the carbon donor through C(sp3)-H activation (Qin, Ma, & Li, 2021). Another approach involves the reaction of ethyl or methyl 2-dimethylaminomethylene-3-oxoalkanoates with N-C-N dinucleophiles, leading to various substituted 5-pyrimidinecarboxylates (Schenone, Sansebastiano, & Mosti, 1990).

Molecular Structure Analysis

The molecular structure of pyrimidinamine derivatives reveals fascinating aspects of their chemistry. For example, the analysis of a novel pyrimidinamine complex showed layered structures formed by slipped π-stacking interactions, highlighting the importance of molecular geometry and intermolecular interactions in determining the compound's properties (Lahmidi et al., 2023).

Chemical Reactions and Properties

Pyrimidinamines exhibit a broad range of chemical reactivities. One study demonstrated the catalytic role of 4-(Dimethylamino)pyridine in iodolactonisation reactions of γ,δ-unsaturated carboxylic acids, suggesting a versatile catalytic mechanism for forming lactones (Meng, Liu, Liu, & Wang, 2015). Another interesting reaction involves the non-concerted [4+1] cycloaddition of (dimethylamino)methoxycarbene to arylazonicotinates, leading to pyrazolo[3,4-c]pyridines and related structures, highlighting the compound's utility in synthesizing complex heterocyclic structures (Behbehani, Ibrahim, & Elnagdi, 2013).

Physical Properties Analysis

The physical properties of pyrimidinamine derivatives, such as solubility, thermal stability, and optical characteristics, are of great interest. For instance, fluorinated polyimides derived from pyridine-containing monomers show excellent solubility, thermal stability, and mechanical strength, along with low dielectric constants and water uptake, indicating their potential for high-performance materials applications (Wang et al., 2006).

Chemical Properties Analysis

The chemical properties of pyrimidinamines, such as their reactivity towards different chemical agents and potential for catalysis, demonstrate their versatility. The enantioselective synthesis of 4-(Dimethylamino)pyridines, showcasing their application in asymmetric catalysis, represents an important development in the field of synthetic chemistry, enabling the stereoselective construction of quaternary centers (Busto, Gotor‐Fernández, & Gotor, 2006).

properties

IUPAC Name

2-[(3S,4R)-3-(dimethylamino)-4-propylpyrrolidin-1-yl]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N5/c1-4-5-10-8-18(9-11(10)17(2)3)13-15-7-6-12(14)16-13/h6-7,10-11H,4-5,8-9H2,1-3H3,(H2,14,15,16)/t10-,11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFSDRDFLTOUQIY-GHMZBOCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CN(CC1N(C)C)C2=NC=CC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H]1CN(C[C@H]1N(C)C)C2=NC=CC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3S*,4R*)-3-(dimethylamino)-4-propyl-1-pyrrolidinyl]-4-pyrimidinamine

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